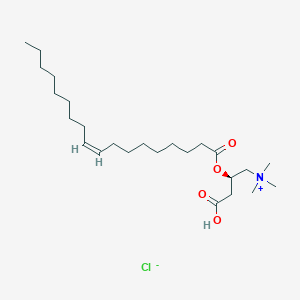

Linoleoyl-L-carnitine chloride

Descripción

Propiedades

IUPAC Name |

[(2R)-3-carboxy-2-[(Z)-octadec-9-enoyl]oxypropyl]-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H47NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(29)30-23(21-24(27)28)22-26(2,3)4;/h12-13,23H,5-11,14-22H2,1-4H3;1H/b13-12-;/t23-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPDKUMDAMZLOJR-KFQPROOXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H48ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Biological Function of (R)-Oleoylcarnitine Hydrochloride

Executive Summary: (R)-Oleoylcarnitine hydrochloride is the ester of oleic acid and the naturally occurring (R)-enantiomer of carnitine. As a long-chain acylcarnitine, its principal and most well-understood function is its indispensable role in cellular energy metabolism. It acts as the transport form of oleic acid, a common 18-carbon monounsaturated fatty acid, enabling its entry into the mitochondrial matrix for β-oxidation and subsequent ATP production. Beyond this canonical role, emerging evidence indicates that oleoylcarnitine and other acylcarnitines are not merely metabolic intermediates but also act as signaling molecules. Their accumulation is linked to the pathophysiology of metabolic diseases like insulin resistance and type 2 diabetes, where they can trigger pro-inflammatory pathways. Conversely, the parent molecule, L-carnitine, is explored for therapeutic benefits in improving glycemic control and cardiovascular health. This document provides a detailed overview of the metabolic functions, signaling activities, and experimental methodologies related to (R)-oleoylcarnitine for researchers, scientists, and drug development professionals.

Core Metabolic Function: Fatty Acid Oxidation

The primary biological role of (R)-oleoylcarnitine is to facilitate the transport of oleic acid from the cytoplasm into the mitochondrial matrix, a process essential for energy production known as fatty acid oxidation (FAO). Long-chain fatty acids like oleate cannot passively cross the inner mitochondrial membrane. The "carnitine shuttle" system overcomes this barrier.

The process involves three key enzymatic steps:

-

Activation (Cytosol): Oleic acid is first activated to its thioester derivative, oleoyl-CoA, by acyl-CoA synthetase on the outer mitochondrial membrane.

-

Transesterification (Outer Mitochondrial Membrane): Carnitine Palmitoyltransferase I (CPT-I), an enzyme on the outer mitochondrial membrane, catalyzes the transfer of the oleoyl group from Coenzyme A (CoA) to L-carnitine, forming (R)-oleoylcarnitine. This is the rate-limiting step in long-chain fatty acid oxidation.

-

Translocation and Re-esterification (Inner Mitochondrial Membrane & Matrix): (R)-oleoylcarnitine is transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT) in exchange for a molecule of free L-carnitine. Once inside the matrix, Carnitine Palmitoyltransferase II (CPT-II) reverses the process, transferring the oleoyl group back to CoA to reform oleoyl-CoA, which then enters the β-oxidation spiral.

(R)-Oleoylcarnitine Hydrochloride Signaling: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-oleoylcarnitine hydrochloride, an endogenous acylcarnitine, has traditionally been viewed through the lens of its crucial role in mitochondrial fatty acid transport for β-oxidation. Emerging evidence, however, has illuminated its function as a signaling molecule, capable of activating distinct intracellular pathways that influence cellular processes ranging from inflammatory responses to cancer metastasis and metabolic regulation. This technical guide provides an in-depth exploration of the known signaling pathways of (R)-oleoylcarnitine, presenting key quantitative data, detailed experimental protocols, and visual diagrams to facilitate further research and drug development in this area.

Core Signaling Pathways

(R)-oleoylcarnitine has been demonstrated to exert its signaling effects through at least two distinct, context-dependent pathways: a pro-metastatic pathway in breast cancer cells and a pro-inflammatory pathway in immune cells. Additionally, its role as a long-chain acylcarnitine suggests potential interactions with fatty acid-sensing receptors and a complex influence on insulin signaling.

The ADCY10/cAMP/TCF4/KIFC1 Pro-Metastatic Pathway

In the microenvironment of breast cancer, particularly in the context of obesity, elevated levels of oleoylcarnitine have been shown to promote a metastasis-like phenotype.[1] This is mediated through a direct interaction with and activation of soluble adenylate cyclase 10 (ADCY10).

The binding of oleoylcarnitine to the Arg176 residue of ADCY10 stimulates the production of cyclic adenosine monophosphate (cAMP).[1] This increase in intracellular cAMP activates downstream signaling, leading to the activation of transcription factor 4 (TCF4). Activated TCF4 then promotes the transcription of kinesin family member C1 (KIFC1), a protein implicated in driving breast cancer metastasis.[1]

The Pro-Inflammatory JNK/ERK Pathway

Long-chain acylcarnitines, with L-tetradecanoylcarnitine (C14) as a representative, have been shown to activate pro-inflammatory signaling pathways in macrophages.[2][3][4] This pathway is initiated by the acylcarnitine-mediated activation of downstream signaling components, leading to the phosphorylation and activation of c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK).[2][3]

The activation of the JNK and ERK pathways culminates in the increased expression and secretion of pro-inflammatory cytokines and mediators, such as cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNFα), and various interleukins.[2][4][5] This suggests a role for elevated long-chain acylcarnitines in contributing to the chronic low-grade inflammation associated with metabolic disorders.

Potential Interaction with GPR120 and Influence on Insulin Signaling

G protein-coupled receptor 120 (GPR120) is a known receptor for long-chain fatty acids, including omega-3 fatty acids, and its activation is linked to anti-inflammatory and insulin-sensitizing effects.[6][7][8][9][10][11][12] While direct, high-affinity binding of (R)-oleoylcarnitine to GPR120 has not been definitively established with specific quantitative data like EC50 values, its structural similarity to known ligands makes this a plausible area for further investigation.

The effect of long-chain acylcarnitines on insulin signaling is complex and appears to be cell-type and context-dependent. Some studies indicate that long-chain acylcarnitines can induce insulin resistance in myotubes by impairing Akt phosphorylation.[13][14] Conversely, supplementation with L-carnitine (the precursor to acylcarnitines) has been shown in some clinical settings to improve insulin sensitivity.[15][16][17][18][19] This suggests that the net effect on insulin signaling may be influenced by the specific acylcarnitine profile, cellular metabolic state, and the duration of exposure.

Quantitative Data Summary

The following tables summarize the key quantitative data from studies on oleoylcarnitine and related long-chain acylcarnitine signaling.

| Parameter | Cell Line/System | Treatment | Concentration | Effect | Reference |

| KIFC1 Protein Levels | HCC1806 cells | (R)-oleoylcarnitine | 40 µmol/L | Increased expression | [1] |

| Serum OLCarn Levels | Obese Humans | - | 35.67 ± 3.30 nmol/L | Elevated compared to normal weight | [1] |

| Serum OLCarn Levels | Normal Weight Humans | - | 21.83 ± 1.40 nmol/L | Baseline | [1] |

| JNK Phosphorylation | RAW 264.7 cells | L-C14 carnitine | 25 µM | Time-dependent increase | [2] |

| ERK Phosphorylation | RAW 264.7 cells | L-C14 carnitine | 25 µM | Time-dependent increase | [2] |

| Pro-inflammatory Gene Expression (IL-1β, COX-2, IL-6, TNFα, etc.) | RAW 264.7 cells | L-C14 carnitine | 5-25 µM | Dose-dependent increase | [2] |

| IL-6 Secretion | C2C12 myotubes | L-C16 carnitine | 25 µM | Increased production | [5] |

| Akt (Ser473) Phosphorylation | C2C12 myotubes | C14:0 or C16:0 acylcarnitine | 5-10 mmol/L | Significantly decreased in response to insulin | [14] |

| Peripheral Insulin Sensitivity (ΔRd) | Type 2 Diabetes Patients | L-carnitine supplementation | 2970 mg/day for 12 weeks | Increased from 10.53 ± 1.85 to 13.83 ± 2.02 μmol/kg/min | [15] |

Key Experimental Protocols

Intracellular cAMP Measurement

This protocol is used to quantify the production of cAMP in response to (R)-oleoylcarnitine stimulation, as a measure of ADCY10 activation.[1]

Materials:

-

Cell line of interest (e.g., HCC1806 breast cancer cells)

-

Culture medium free of sodium bicarbonate

-

3-isobutyl-1-methylxanthine (IBMX)

-

(R)-oleoylcarnitine hydrochloride

-

cAMP assay kit (e.g., AlphaScreen cAMP assay or cAMP Hunter eXpress GPCR Assay)[20]

-

Plate reader compatible with the chosen assay kit

Procedure:

-

Seed cells in a suitable multi-well plate and allow them to adhere.

-

Pre-incubate the cells for 24 hours in culture medium free of sodium bicarbonate.

-

Discard the medium and treat the cells with 0.5 mmol/L IBMX for 10 minutes to inhibit phosphodiesterases.

-

Add varying concentrations of (R)-oleoylcarnitine hydrochloride to the wells and incubate for the desired time.

-

Lyse the cells and quantify the cellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.

-

Measure the signal using a compatible plate reader.

-

Generate a standard curve to determine the concentration of cAMP in the samples.

Western Blot for JNK and ERK Phosphorylation

This protocol is used to detect the activation of JNK and ERK kinases through the measurement of their phosphorylation state in response to long-chain acylcarnitine treatment.[2]

Materials:

-

Cell line of interest (e.g., RAW 264.7 macrophages)

-

Serum-free or low-serum medium

-

(R)-oleoylcarnitine hydrochloride or other long-chain acylcarnitines

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-JNK, anti-total-JNK, anti-phospho-ERK, anti-total-ERK, and a loading control (e.g., anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells and grow to desired confluency.

-

Serum-starve the cells for 6 hours in low-serum (0.25% FBS) medium.

-

Treat the cells with the desired concentrations of acylcarnitine for various time points.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and add the chemiluminescent substrate.

-

Capture the image using an imaging system and quantify the band intensities.

Measurement of Insulin Sensitivity in Myotubes

This protocol assesses the effect of (R)-oleoylcarnitine on insulin signaling by measuring the phosphorylation of Akt, a key downstream effector.[13][14]

Materials:

-

Myoblast cell line (e.g., C2C12)

-

Differentiation medium

-

(R)-oleoylcarnitine hydrochloride

-

Insulin

-

Lysis buffer with protease and phosphatase inhibitors

-

Western blot materials and antibodies (anti-phospho-Akt Ser473, anti-total-Akt)

Procedure:

-

Differentiate myoblasts into myotubes.

-

Treat the myotubes with varying concentrations of (R)-oleoylcarnitine for 18-24 hours.

-

Stimulate the cells with insulin for a short period (e.g., 10-15 minutes).

-

Lyse the cells and perform a Western blot as described in the previous protocol, using antibodies against phospho-Akt (Ser473) and total Akt.

-

Quantify the ratio of phosphorylated Akt to total Akt to determine the level of insulin sensitivity.

Conclusion

The signaling roles of (R)-oleoylcarnitine hydrochloride and other long-chain acylcarnitines are an expanding area of research with significant implications for metabolic diseases and cancer. The pro-metastatic ADCY10 pathway and the pro-inflammatory JNK/ERK pathway represent two well-defined mechanisms of action. Further investigation into the potential interaction with GPR120 and the nuanced effects on insulin signaling is warranted. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to further elucidate the physiological and pathological roles of (R)-oleoylcarnitine signaling and to explore its potential as a therapeutic target.

References

- 1. Obesity-driven oleoylcarnitine accumulation in tumor microenvironment promotes breast cancer metastasis-like phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acylcarnitines activate proinflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acylcarnitines activate proinflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Long-chain acylcarnitines activate cell stress and myokine release in C2C12 myotubes: calcium-dependent and -independent effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sebbm.es [sebbm.es]

- 7. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Differential Signaling by Splice Variants of the Human Free Fatty Acid Receptor GPR120 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sensing unsaturated fatty acids: insights from GPR120 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Acylcarnitines: potential implications for skeletal muscle insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Carnitine supplementation improves insulin sensitivity and skeletal muscle acetylcarnitine formation in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The effects of L-carnitine supplementation on glycemic control: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Carnitine supplementation improves insulin sensitivity and skeletal muscle acetylcarnitine formation in patients with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. resources.revvity.com [resources.revvity.com]

Endogenous Synthesis of (R)-Oleoylcarnitine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-oleoylcarnitine is an endogenous long-chain acylcarnitine synthesized at the interface of fatty acid and energy metabolism. Its production is a critical step in the transport of oleic acid into the mitochondrial matrix for β-oxidation and is intricately regulated by the cell's energetic status. This technical guide provides an in-depth overview of the core enzymatic processes, regulatory signaling pathways, and experimental methodologies pertinent to the study of (R)-oleoylcarnitine synthesis. Quantitative data on enzyme expression is presented, alongside detailed protocols for enzyme activity assays and quantification of (R)-oleoylcarnitine. Furthermore, key signaling pathways governing its synthesis are visualized to provide a comprehensive understanding for researchers in metabolic diseases and drug development.

Core Synthesis Pathway of (R)-Oleoylcarnitine

The endogenous synthesis of (R)-oleoylcarnitine is primarily facilitated by a family of enzymes known as carnitine acyltransferases. These enzymes catalyze the reversible transfer of an acyl group from coenzyme A (CoA) to L-carnitine. For the synthesis of (R)-oleoylcarnitine, the substrate is oleoyl-CoA, the activated form of oleic acid.

The key enzymes involved are:

-

Carnitine Palmitoyltransferase 1 (CPT1): Located on the outer mitochondrial membrane, CPT1 is the rate-limiting enzyme for the entry of long-chain fatty acids into the mitochondria for β-oxidation. It converts oleoyl-CoA and L-carnitine into (R)-oleoylcarnitine and CoA. There are three isoforms of CPT1: CPT1A (liver isoform), CPT1B (muscle isoform), and CPT1C (brain isoform).

-

Carnitine Palmitoyltransferase 2 (CPT2): Situated on the inner mitochondrial membrane, CPT2 catalyzes the reverse reaction, converting (R)-oleoylcarnitine back to oleoyl-CoA within the mitochondrial matrix, making it available for β-oxidation.

-

Carnitine Octanoyltransferase (CROT): Primarily located in peroxisomes, CROT is involved in the transport of medium and long-chain fatty acids out of the peroxisome. It can also contribute to the cellular pool of (R)-oleoylcarnitine.

The synthesis of (R)-oleoylcarnitine is a crucial part of the carnitine shuttle , a transport system that allows long-chain fatty acids to cross the impermeable inner mitochondrial membrane.

Quantitative Data

Enzyme Kinetic Parameters

Specific kinetic parameters (Km and Vmax) for CPT1, CPT2, and CROT with oleoyl-CoA or oleoylcarnitine as substrates are not consistently reported across the literature. However, data for other long-chain acyl-CoAs provide an indication of the enzymes' affinities. CPT1A has a higher affinity for carnitine (Km ≈ 30 µM) compared to CPT1B (Km ≈ 500 µM)[1].

| Enzyme | Substrate | Km | Vmax | Tissue/Species | Reference |

| CPT1A | Palmitoyl-CoA | ~20-30 µM | - | Rat Liver | [2] |

| CPT1B | Palmitoyl-CoA | ~20-30 µM | - | Rat Heart | [2] |

| CPT2 | Palmitoylcarnitine | ~130 µM | - | Bovine Heart | [3] |

| CROT | Octanoyl-CoA | ~10 µM | - | Rat Liver | [4] |

Tissue Expression of Carnitine Acyltransferases

The expression levels of CPT1, CPT2, and CROT vary significantly across different tissues, reflecting the metabolic priorities of each organ.

| Gene | Protein | Liver | Skeletal Muscle | Heart | Adipose Tissue | Brain | Reference |

| CPT1A | CPT1A | High | Low | Low | Moderate | Low | [5] |

| CPT1B | CPT1B | Low | High | High | Low | Low | [5] |

| CPT1C | CPT1C | Low | Low | Low | Low | High | [4] |

| CPT2 | CPT2 | High | High | High | High | High | [4] |

| CROT | CROT | High | Moderate | Moderate | Low | Moderate | [6] |

Note: Expression levels are qualitative (High, Moderate, Low) based on compiled data from multiple sources.

Regulatory Signaling Pathways

The synthesis of (R)-oleoylcarnitine is tightly regulated by signaling pathways that sense the cellular energy status. These pathways primarily exert their control at the transcriptional level, modulating the expression of CPT1 and CROT.

AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a central energy sensor. When cellular AMP/ATP ratios are high (low energy state), AMPK is activated and initiates a cascade to increase energy production.

-

Mechanism: Activated AMPK phosphorylates and inactivates Acetyl-CoA Carboxylase (ACC), the enzyme that produces malonyl-CoA. Malonyl-CoA is a potent allosteric inhibitor of CPT1. Therefore, AMPK activation leads to decreased malonyl-CoA levels, relieving the inhibition of CPT1 and promoting the synthesis of (R)-oleoylcarnitine and subsequent fatty acid oxidation.[7][8][9]

PPARα and PGC-1α Signaling Pathway

Peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that functions as a major transcriptional regulator of genes involved in fatty acid metabolism. Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) is a transcriptional coactivator that docks onto transcription factors, including PPARα, to enhance their activity.

-

Mechanism: During periods of high energy demand, such as fasting or exercise, the expression and activity of PGC-1α are increased. PGC-1α coactivates PPARα, which then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, including CPT1A and CROT, leading to their increased transcription.[8][10]

SIRT1 Signaling Pathway

Sirtuin 1 (SIRT1) is an NAD+-dependent deacetylase that plays a crucial role in cellular metabolism and stress responses.

-

Mechanism: SIRT1 can deacetylate and activate PGC-1α. This activation enhances the coactivation of PPARα by PGC-1α, leading to increased transcription of CPT1A and other genes involved in fatty acid oxidation. SIRT1 can also directly deacetylate and influence the stability and activity of PPARα.[1][7][11]

Experimental Protocols

Quantification of (R)-Oleoylcarnitine by LC-MS/MS

This protocol describes a general method for the extraction and quantification of (R)-oleoylcarnitine from plasma and tissue samples.

4.1.1. Materials

-

Internal Standard (IS): Deuterated oleoylcarnitine (e.g., D3-oleoylcarnitine)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid

-

Ammonium acetate

-

n-Butanol

-

Acetyl chloride

-

Water (LC-MS grade)

-

Centrifuge tubes

-

Homogenizer

-

Nitrogen evaporator

-

LC-MS/MS system with a C18 column

4.1.2. Sample Preparation

-

Plasma: To 100 µL of plasma, add 5 µL of the internal standard solution. Add 300 µL of methanol, vortex for 10 seconds, and incubate at room temperature for 10 minutes. Centrifuge at 4000 rpm for 10 minutes. Transfer 100 µL of the supernatant to a new tube.

-

Tissue: Homogenize ~50 mg of frozen tissue in 1 mL of ice-cold methanol containing the internal standard. Centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant.[11]

4.1.3. Derivatization (Butylation)

-

Dry the extracted samples under a stream of nitrogen.

-

Add 100 µL of 3N butanolic-HCl (prepared by adding acetyl chloride to n-butanol) to the dried extract.

-

Incubate at 60°C for 20 minutes.

-

Dry the samples again under nitrogen.

-

Reconstitute the samples in an appropriate volume of the initial mobile phase.

4.1.4. LC-MS/MS Analysis

-

Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 3.5 µm).

-

Mobile Phase A: 0.1% formic acid and 2.5 mM ammonium acetate in water.

-

Mobile Phase B: 0.1% formic acid and 2.5 mM ammonium acetate in acetonitrile/methanol.

-

Gradient: A suitable gradient from a low to a high percentage of mobile phase B.

-

Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

-

MRM Transition for Oleoylcarnitine-butyl ester: Monitor the transition from the parent ion to a characteristic product ion (e.g., m/z 85).

-

MRM Transition for IS: Monitor the corresponding transition for the deuterated internal standard.

-

4.1.5. Quantification

-

Generate a calibration curve using known concentrations of (R)-oleoylcarnitine standard.

-

Calculate the concentration of (R)-oleoylcarnitine in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Carnitine Palmitoyltransferase 1 (CPT1) Activity Assay

This spectrophotometric assay measures CPT1 activity by detecting the release of Coenzyme A (CoA-SH), which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product.

4.2.1. Materials

-

Mitochondrial isolation buffer

-

Assay buffer: 20 mM HEPES (pH 7.4), 1 mM EGTA, 220 mM sucrose, 40 mM KCl

-

DTNB solution (10 mM)

-

Palmitoyl-CoA solution (or Oleoyl-CoA)

-

L-Carnitine solution

-

Malonyl-CoA solution (for CPT2 activity measurement)

-

Spectrophotometer (plate reader)

4.2.2. Procedure

-

Isolate mitochondria from the tissue of interest.

-

Prepare a reaction mixture containing assay buffer, DTNB (final concentration ~100 µM), and the mitochondrial sample.

-

To measure total CPT activity (CPT1 + CPT2), add palmitoyl-CoA (or oleoyl-CoA) to initiate the reaction.

-

Immediately add L-carnitine to start the enzymatic reaction.

-

Monitor the increase in absorbance at 412 nm for 5-10 minutes.

-

To measure CPT2 activity specifically, pre-incubate the mitochondrial sample with malonyl-CoA (an inhibitor of CPT1) before adding the substrates.

-

CPT1 activity is calculated by subtracting the CPT2 activity from the total CPT activity.

References

- 1. Metabolic Adaptations through the PGC-1α and SIRT1 Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Normal muscle CPT1 and CPT2 activities in hepatic presentation patients with CPT1 deficiency in fibroblasts. Tissue specific isoforms of CPT1? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Muscle Carnitine Palmitoyltransferase II (CPT II) Deficiency: A Conceptual Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carnitine acyltransferase activities in rat liver and heart measured with palmitoyl-CoA and octanoyl-CoA. Latency, effects of K+, bivalent metal ions and malonyl-CoA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ATGL-catalyzed lipolysis regulates SIRT1 to control PGC-1α/PPAR-α signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hepatic PPARα Is Destabilized by SIRT1 Deacetylase in Undernourished Male Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Peroxisome proliferator activated receptor α (PPARα) and PPAR gamma coactivator (PGC-1α) induce carnitine palmitoyltransferase IA (CPT-1A) via independent gene elements - PMC [pmc.ncbi.nlm.nih.gov]

- 8. "Hepatic PPARα Is Destabilized by SIRT1 Deacetylase in Undernourished M" by Ji Ho Suh, Kang Ho Kim et al. [digitalcommons.library.tmc.edu]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | Hepatic PPARα Is Destabilized by SIRT1 Deacetylase in Undernourished Male Mice [frontiersin.org]

- 11. AMPK – sensing energy while talking to other signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Physiological Concentration of Oleoylcarnitine in Plasma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleoylcarnitine (C18:1) is a long-chain acylcarnitine that plays a crucial role in cellular energy metabolism. It is formed by the esterification of L-carnitine with oleic acid, a monounsaturated omega-9 fatty acid. The primary function of oleoylcarnitine, like other long-chain acylcarnitines, is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for subsequent β-oxidation and energy production. The concentration of oleoylcarnitine in plasma is a dynamic biomarker that can reflect the intricate balance of fatty acid metabolism and mitochondrial function. Alterations in its physiological levels have been associated with various metabolic disorders, making it a molecule of significant interest in research and drug development. This guide provides a comprehensive overview of the physiological concentration of oleoylcarnitine in plasma, detailed experimental protocols for its measurement, and an exploration of its associated signaling pathways.

Data Presentation: Quantitative Plasma Concentrations of Oleoylcarnitine

The physiological concentration of oleoylcarnitine in the plasma of healthy individuals is typically in the low micromolar range. However, these levels can be influenced by several factors including age, sex, and metabolic state. The following tables summarize the available quantitative data for oleoylcarnitine in human and animal plasma.

Table 1: Plasma Oleoylcarnitine Concentrations in Healthy Humans

| Population | Concentration (μmol/L) | Notes | Reference |

| Healthy Adults | 0.02 - 0.38 | Normal reference range. | [1] |

| Healthy Adults (Normal Renal Function) | 0.34 (mean) | Control group in a study on chronic kidney disease. |

It is important to note that studies have shown that plasma concentrations of long-chain acylcarnitines, including oleoylcarnitine, tend to be higher in males than in females and can increase with age.[2][3][4]

Table 2: Plasma Oleoylcarnitine Concentrations in Animal Models

| Species/Strain | Condition | Concentration | Notes | Reference |

| Mouse (Wild-type) | Basal | Data presented as relative levels, not absolute concentrations. | ||

| Rat (Wistar) | Control Diet | Data presented as relative changes in response to dietary modifications. |

Note: Specific quantitative data for basal oleoylcarnitine concentrations in healthy, untreated animal models is limited in the currently available literature. Many studies report relative changes in response to experimental interventions.

Experimental Protocols for Oleoylcarnitine Measurement

The gold standard for the quantitative analysis of oleoylcarnitine and other acylcarnitines in plasma is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity, specificity, and the ability to measure a wide range of acylcarnitines simultaneously.

Key Experimental Steps:

-

Sample Collection and Preparation:

-

Blood is collected in tubes containing an anticoagulant (e.g., EDTA).

-

Plasma is separated by centrifugation.

-

Protein Precipitation: To remove interfering proteins, a solvent such as acetonitrile or methanol is added to the plasma sample.

-

The sample is vortexed and then centrifuged to pellet the precipitated proteins.

-

The supernatant containing the acylcarnitines is collected for further processing.

-

-

Derivatization (Optional but common):

-

To improve chromatographic separation and ionization efficiency, the carboxyl group of the acylcarnitines is often esterified.

-

A common method is butylation, where the dried supernatant is reconstituted in butanolic-HCl and heated.

-

The butylated acylcarnitines are then dried down and reconstituted in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC): The extracted and derivatized sample is injected into an LC system. A reversed-phase C18 column is typically used to separate the different acylcarnitine species based on their hydrophobicity. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol) with additives like formic acid or ammonium acetate is employed.

-

Tandem Mass Spectrometry (MS/MS): The eluent from the LC column is introduced into the mass spectrometer.

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used to generate protonated molecular ions [M+H]⁺ of the acylcarnitines.

-

Detection: The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode. In this mode, the precursor ion (the [M+H]⁺ of oleoylcarnitine) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion (typically the fragment corresponding to the carnitine backbone at m/z 85 for butylated esters) is monitored in the third quadrupole. This highly specific transition allows for accurate quantification even in a complex biological matrix.

-

-

-

Quantification:

-

Stable isotope-labeled internal standards (e.g., d3-oleoylcarnitine) are added to the plasma sample at the beginning of the sample preparation process.

-

A calibration curve is generated using known concentrations of oleoylcarnitine standards.

-

The concentration of oleoylcarnitine in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Signaling Pathways and Logical Relationships

The Carnitine Shuttle and Fatty Acid β-Oxidation

The primary and most well-established role of oleoylcarnitine is its involvement in the transport of oleic acid into the mitochondria for β-oxidation. This process, known as the carnitine shuttle, is a critical step in cellular energy production from long-chain fatty acids.

Caption: The Carnitine Shuttle Pathway for Long-Chain Fatty Acid Transport.

Description of the Carnitine Shuttle Pathway:

-

Activation in the Cytosol: Long-chain fatty acids like oleic acid are first activated to their coenzyme A (CoA) esters (e.g., oleoyl-CoA) by acyl-CoA synthetase long-chain family members (ACSL) on the outer mitochondrial membrane.

-

Conversion to Acylcarnitine: Carnitine palmitoyltransferase 1 (CPT1), an enzyme located on the outer mitochondrial membrane, catalyzes the conversion of oleoyl-CoA to oleoylcarnitine, releasing free CoA.

-

Translocation across the Inner Mitochondrial Membrane: Oleoylcarnitine is then transported across the inner mitochondrial membrane into the mitochondrial matrix by the carnitine-acylcarnitine translocase (CACT).

-

Reconversion to Acyl-CoA: Once inside the matrix, carnitine palmitoyltransferase 2 (CPT2), located on the inner mitochondrial membrane, converts oleoylcarnitine back to oleoyl-CoA, releasing L-carnitine.

-

β-Oxidation: The regenerated oleoyl-CoA is now available for β-oxidation within the mitochondrial matrix, a cyclical process that breaks down the fatty acid into two-carbon acetyl-CoA units.

-

Energy Production: Acetyl-CoA enters the tricarboxylic acid (TCA) cycle, leading to the production of reducing equivalents (NADH and FADH2) that fuel the electron transport chain and oxidative phosphorylation to generate ATP.

Experimental Workflow for Plasma Acylcarnitine Profiling

The following diagram illustrates a typical workflow for the analysis of oleoylcarnitine and other acylcarnitines in plasma samples.

Caption: Workflow for Plasma Acylcarnitine Analysis by LC-MS/MS.

Conclusion

The physiological concentration of oleoylcarnitine in plasma is a valuable biomarker for assessing fatty acid metabolism and mitochondrial health. While a general reference range for healthy adults has been established, further research is needed to delineate more specific ranges based on demographics such as age and sex, as well as to establish clear baseline concentrations in commonly used animal models. The standardized and robust methodology of LC-MS/MS provides the necessary tool for accurate and reliable quantification of oleoylcarnitine in a clinical and research setting. Understanding the dynamics of oleoylcarnitine and its role in cellular signaling pathways will continue to be a critical area of investigation for the development of novel diagnostics and therapeutics for a range of metabolic diseases.

References

Oleoylcarnitine: A Key Biomarker in Metabolic Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Oleoylcarnitine (C18:1), a long-chain acylcarnitine, has emerged as a significant biomarker in the landscape of metabolic diseases. As an intermediate in the mitochondrial fatty acid β-oxidation pathway, its circulating levels can reflect the intricate balance between fatty acid supply and oxidative capacity. Dysregulation in this pathway, often observed in metabolic disorders, leads to the accumulation of specific acylcarnitine species, including oleoylcarnitine. This guide provides a comprehensive overview of the role of oleoylcarnitine as a biomarker for insulin resistance, type 2 diabetes, cardiovascular disease, and non-alcoholic fatty liver disease, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Quantitative Data Summary

The following tables summarize the quantitative data on plasma oleoylcarnitine concentrations across various metabolic diseases as reported in peer-reviewed studies. These values highlight the consistent elevation of oleoylcarnitine in disease states compared to healthy controls.

Table 1: Plasma Oleoylcarnitine Concentrations in Cardiovascular Disease (CVD)

| Study Population | Condition | Oleoylcarnitine Concentration (µM) | Fold Change vs. Controls | Reference |

| Incident Hemodialysis Patients | 1-Year Cardiovascular Mortality (Cases) | 2.70 ± SEM | 6.2-fold increase | [1] |

| Incident Hemodialysis Patients | Survived >1 Year (Controls) | 2.10 ± SEM | 4.8-fold increase | [1] |

| Chronic Kidney Disease (CKD) | - | 0.46 ± SEM | 1.3-fold increase | [1] |

| Normal Subjects | Healthy Controls | 0.34 ± SEM | - | [1] |

Table 2: Plasma Oleoylcarnitine Concentrations in Type 2 Diabetes (T2D) and Insulin Resistance

| Study Population | Condition | Oleoylcarnitine Concentration | Key Findings | Reference |

| Individuals with Normal and Impaired Glucose Tolerance | Impaired Glucose Tolerance (IGT) | Significantly Higher vs. NGT | C18:1 levels were elevated in individuals with IGT compared to those with normal glucose tolerance (NGT). | [2] |

| Individuals with Normal and Impaired Glucose Tolerance | Type 2 Diabetes (T2D) | Significantly Higher vs. NGT | C18:1 levels were not significantly different between T2D and NGT in this particular study. | [2] |

| Obese and Insulin-Resistant Subjects vs. Lean Controls | Obesity and Insulin Resistance | Higher Plasma Levels | Long-chain acylcarnitines, including C18:1, were elevated in obese and insulin-resistant individuals. | [3] |

Table 3: Serum Acylcarnitine Profile in Non-Alcoholic Fatty Liver Disease (NAFLD)

| Study Population | Condition | Key Findings for Oleoylcarnitine (AC18:1) | Reference |

| Biopsy-Proven NAFLD Patients | NAFLD with varying fibrosis stages and HCC | Serum levels of AC18:1 increased progressively with the advancement of liver fibrosis. | [4] |

| Biopsy-Proven NAFLD Patients | NAFLD-related Hepatocellular Carcinoma (HCC) | Serum levels of AC18:1 were further and significantly increased in patients with HCC. | [4] |

Experimental Protocols

The accurate quantification of oleoylcarnitine and other acylcarnitines is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a detailed, generalized methodology for the analysis of acylcarnitines in plasma or serum.

Protocol: Quantification of Oleoylcarnitine by LC-MS/MS

1. Sample Preparation:

-

Materials: Plasma/serum samples, ice-cold methanol, internal standard (IS) solution (containing a stable isotope-labeled carnitine, e.g., d3-carnitine, and various stable isotope-labeled acylcarnitines), n-butanol with 5% (v/v) acetyl chloride, microcentrifuge tubes, vacuum concentrator.

-

Procedure:

-

To 10 µL of plasma or serum in a microcentrifuge tube, add 100 µL of ice-cold methanol containing the internal standard mixture.

-

Vortex the mixture thoroughly to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness using a vacuum concentrator.

-

For butylation (derivatization), add 100 µL of n-butanol containing 5% (v/v) acetyl chloride to the dried residue.

-

Incubate the mixture at 60°C for 20 minutes with shaking.

-

Evaporate the butylation reagent to dryness under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried sample in an appropriate volume (e.g., 100 µL) of the initial mobile phase (e.g., methanol/water mixture) for LC-MS/MS analysis.

-

2. LC-MS/MS Analysis:

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or QTRAP system) with an electrospray ionization (ESI) source.

-

Liquid Chromatography (LC) Conditions (Example):

-

Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the more hydrophobic long-chain acylcarnitines like oleoylcarnitine. A re-equilibration step at the initial conditions is necessary between injections.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature, e.g., 35°C.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for oleoylcarnitine and its internal standard are monitored. A common fragment ion for acylcarnitines is at m/z 85.

-

Ion Source Parameters: Optimized for maximum signal intensity (e.g., ion spray voltage, temperature, nebulizer and curtain gas flows).

-

Collision Energy: Optimized for each MRM transition.

-

3. Data Analysis:

-

Quantification: The concentration of oleoylcarnitine is determined by calculating the peak area ratio of the analyte to its corresponding stable isotope-labeled internal standard.

-

Calibration Curve: A calibration curve is generated using standards of known concentrations to relate the peak area ratios to the absolute concentrations.

-

Software: Instrument-specific software is used for data acquisition and processing. Statistical analysis can be performed using various software packages (e.g., R, MetaboAnalyst).

Signaling Pathways and Experimental Workflows

The Carnitine Shuttle and Fatty Acid β-Oxidation

The carnitine shuttle is a critical transport system that facilitates the entry of long-chain fatty acids into the mitochondrial matrix for β-oxidation. Oleoylcarnitine is a key intermediate in this process.

Caption: The Carnitine Shuttle Pathway for Long-Chain Fatty Acid Transport.

Experimental Workflow for Oleoylcarnitine Biomarker Discovery

The process of identifying and validating oleoylcarnitine as a biomarker involves a multi-step workflow, from initial study design to clinical validation.

Caption: A Typical Experimental Workflow for Biomarker Discovery.

Proposed Signaling Pathway of Oleoylcarnitine in Metabolic Disease

Elevated levels of oleoylcarnitine are indicative of mitochondrial dysfunction, where the rate of fatty acid entry into the mitochondria exceeds the capacity of the β-oxidation pathway. This accumulation can have several downstream pathological consequences.

Caption: Proposed Signaling Cascade of Elevated Oleoylcarnitine.

Conclusion

Oleoylcarnitine is a promising and clinically relevant biomarker for a spectrum of metabolic diseases. Its elevated levels provide a window into the underlying pathophysiology of mitochondrial dysfunction and incomplete fatty acid oxidation. The standardized and robust quantification of oleoylcarnitine using LC-MS/MS offers a valuable tool for researchers and drug development professionals in diagnosing, monitoring disease progression, and evaluating the efficacy of therapeutic interventions targeting metabolic pathways. Further research into the specific signaling roles of oleoylcarnitine will continue to elucidate its precise contribution to the pathogenesis of metabolic disorders and may unveil novel therapeutic targets.

References

- 1. A Plasma Long‐Chain Acylcarnitine Predicts Cardiovascular Mortality in Incident Dialysis Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Serum Levels of Acylcarnitines Are Altered in Prediabetic Conditions | PLOS One [journals.plos.org]

- 3. Acylcarnitines: Reflecting or Inflicting Insulin Resistance? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Altered serum acylcarnitine profile is associated with the status of nonalcoholic fatty liver disease (NAFLD) and NAFLD-related hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of (R)-Oleoylcarnitine Hydrochloride in Human Plasma using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and specific LC-MS/MS method for the quantification of (R)-oleoylcarnitine hydrochloride in human plasma. The method utilizes a simple protein precipitation for sample preparation, followed by reversed-phase liquid chromatography for analytical separation and tandem mass spectrometry for detection. This protocol provides a robust and reproducible workflow for researchers, scientists, and drug development professionals engaged in metabolic studies and related fields.

Introduction

Acylcarnitines are crucial intermediates in cellular energy metabolism, facilitating the transport of long-chain fatty acids into the mitochondria for β-oxidation.[1] (R)-oleoylcarnitine, an ester of oleic acid and (R)-carnitine, is the enantiomer of the naturally occurring L-form. The quantification of specific acylcarnitine enantiomers is essential for understanding their distinct physiological and pathological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity for the analysis of acylcarnitines in complex biological matrices.[2][3] This application note provides a detailed protocol for the extraction and quantification of (R)-oleoylcarnitine hydrochloride from human plasma.

Experimental

Materials and Reagents

-

(R)-Oleoylcarnitine hydrochloride (analytical standard)

-

(R)-Oleoylcarnitine-d3 hydrochloride (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (K2-EDTA)

Sample Preparation

A simple protein precipitation method is employed for the extraction of (R)-oleoylcarnitine from human plasma.

-

Allow plasma samples to thaw on ice.

-

To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing the internal standard, (R)-oleoylcarnitine-d3 hydrochloride (100 ng/mL).

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Method

The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

Table 1: LC Parameters

| Parameter | Value |

| Column | Chiral Stationary Phase Column (e.g., CHIROBIOTIC TAG, 250 x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-18.1 min: 95-5% B; 18.1-25 min: 5% B |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

Table 2: MS/MS Parameters

| Parameter | (R)-Oleoylcarnitine | (R)-Oleoylcarnitine-d3 (IS) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | 426.4 | 429.4 |

| Product Ion (m/z) | 85.1 | 85.1 |

| Collision Energy (eV) | 35 | 35 |

| Cone Voltage (V) | 40 | 40 |

Method Validation

The method should be validated for linearity, precision, accuracy, and limit of quantification (LOQ) according to regulatory guidelines.

Table 3: Quantitative Data Summary (Example)

| Parameter | Result |

| Linearity (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (%Bias) | Within ±15% |

Protocols

Protocol 1: Preparation of Stock and Working Solutions

-

Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of (R)-oleoylcarnitine hydrochloride in 1 mL of methanol.

-

Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with methanol:water (1:1, v/v) to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of (R)-oleoylcarnitine-d3 hydrochloride in methanol.

-

Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with acetonitrile to a final concentration of 100 ng/mL.

Protocol 2: Sample Preparation Workflow

Figure 1. Experimental workflow for the preparation of plasma samples.

Protocol 3: LC-MS/MS System Setup and Data Acquisition

-

Equilibrate the LC system with the initial mobile phase conditions for at least 30 minutes.

-

Set up the MS/MS parameters as detailed in Table 2.

-

Create a sequence table including calibration standards, quality control samples, and unknown samples.

-

Inject 10 µL of each sample for analysis.

-

Acquire data in Multiple Reaction Monitoring (MRM) mode.

Signaling Pathway and Logical Relationships

The quantification of (R)-oleoylcarnitine is a direct measurement and does not involve a signaling pathway. The logical relationship of the analytical method validation is depicted below.

Figure 2. Logical relationships of method validation parameters.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of (R)-oleoylcarnitine hydrochloride in human plasma using LC-MS/MS. The method is sensitive, specific, and reproducible, making it a valuable tool for researchers in the fields of metabolomics, drug discovery, and clinical research. The provided workflows and validation framework can be adapted for the analysis of other acylcarnitines in various biological matrices.

References

- 1. A new LC-ESI-MS/MS method to measure long-chain acylcarnitine levels in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. files.core.ac.uk [files.core.ac.uk]

Application Notes and Protocols for (R)-oleoylcarnitine hydrochloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-oleoylcarnitine hydrochloride is the hydrochloride salt of the R-enantiomer of oleoylcarnitine, an endogenous long-chain acylcarnitine. Acylcarnitines are crucial intermediates in cellular metabolism, particularly in the transport of long-chain fatty acids into the mitochondria for β-oxidation. Emerging evidence suggests that oleoylcarnitine may also play a significant role in cell signaling pathways, particularly in the context of cancer and inflammation. These application notes provide a comprehensive overview and detailed protocols for the use of (R)-oleoylcarnitine hydrochloride in cell culture experiments.

(R)-oleoylcarnitine has been observed to promote the self-renewal of hepatocellular carcinoma (HCC) cells through the activation of the STAT3 signaling pathway.[1] Furthermore, other long-chain acylcarnitines have been shown to activate pro-inflammatory signaling pathways, including the JNK and ERK pathways. L-carnitine, a related compound, has been demonstrated to modulate the JAK2/STAT3 pathway in breast cancer stem cells.[2] These findings suggest that (R)-oleoylcarnitine hydrochloride is a valuable tool for studying cellular metabolism, cancer cell signaling, and inflammatory responses.

Data Presentation

The following table summarizes the reported effects and concentrations of oleoylcarnitine in various cell culture applications. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

| Parameter | Cell Line | Concentration Range | Incubation Time | Observed Effect | Reference |

| Cell Self-Renewal | Dih 10 (HCC cells) | 5, 25, 50 µM | 24, 48 hours | Enhanced self-renewal through STAT3 activation. | [1] |

| Pro-inflammatory Signaling | RAW 264.7 (macrophages) | 5-25 µM (for L-C14 carnitine) | Time-dependent | Phosphorylation of JNK and ERK. |

Experimental Protocols

Preparation of (R)-oleoylcarnitine hydrochloride Stock Solution

(R)-oleoylcarnitine hydrochloride is soluble in water and DMSO.[3] For cell culture applications, it is recommended to prepare a concentrated stock solution in sterile DMSO to minimize the final solvent concentration in the culture medium.

Materials:

-

(R)-oleoylcarnitine hydrochloride powder

-

Dimethyl sulfoxide (DMSO), cell culture grade, sterile

-

Sterile microcentrifuge tubes

Protocol:

-

Aseptically weigh the desired amount of (R)-oleoylcarnitine hydrochloride powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of sterile DMSO to achieve the desired stock solution concentration (e.g., 10 mM).

-

Vortex thoroughly until the powder is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage.[1][4] When stored at -80°C, it can be used within 6 months; at -20°C, it should be used within 1 month.[1][4]

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of (R)-oleoylcarnitine hydrochloride on cell viability using a 96-well plate format.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

(R)-oleoylcarnitine hydrochloride stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well flat-bottom plates

-

Microplate reader

Protocol:

-

Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

The next day, treat the cells with various concentrations of (R)-oleoylcarnitine hydrochloride (e.g., 0, 1, 5, 10, 25, 50 µM) diluted in fresh culture medium. Include a vehicle control (medium with the highest concentration of DMSO used).

-

Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

-

Carefully aspirate the medium containing MTT.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol describes the detection of apoptosis by flow cytometry using Annexin V and Propidium Iodide (PI) staining.

Materials:

-

Cells treated with (R)-oleoylcarnitine hydrochloride

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS), cold

-

Flow cytometer

Protocol:

-

Seed cells and treat with the desired concentrations of (R)-oleoylcarnitine hydrochloride for the appropriate time.

-

Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Western Blot for Phosphorylated STAT3 (p-STAT3)

This protocol is for detecting the phosphorylation of STAT3 at Tyr705, a key indicator of its activation.

Materials:

-

Cells treated with (R)-oleoylcarnitine hydrochloride

-

RIPA buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-p-STAT3 (Tyr705) and anti-total STAT3

-

Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

After treatment with (R)-oleoylcarnitine hydrochloride, wash cells with cold PBS and lyse them in RIPA buffer.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatants using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-p-STAT3 antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Add ECL substrate and visualize the protein bands using an imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed for total STAT3 and a loading control.

Mandatory Visualizations

Signaling Pathway

Caption: Putative signaling pathway of (R)-oleoylcarnitine hydrochloride-induced STAT3 activation.

Experimental Workflow

Caption: General experimental workflow for studying the effects of (R)-oleoylcarnitine hydrochloride.

References

Application Notes and Protocols for (R)-Oleoylcarnitine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and use of (R)-oleoylcarnitine hydrochloride stock solutions. The information is intended to ensure accurate and reproducible results in research and development settings.

Introduction

(R)-oleoylcarnitine hydrochloride is the hydrochloride salt of oleoylcarnitine, a naturally occurring long-chain acylcarnitine. Acylcarnitines are essential intermediates in cellular metabolism, particularly in the transport of long-chain fatty acids into the mitochondrial matrix for subsequent β-oxidation and energy production.[1] Emerging research indicates that specific acylcarnitines, including oleoylcarnitine, may also function as signaling molecules, activating pro-inflammatory pathways.[2] Furthermore, oleoylcarnitine has been identified as an inhibitor of the glycine transporter 2 (GlyT2).[1] Given its metabolic and signaling roles, (R)-oleoylcarnitine hydrochloride is a valuable tool for studying fatty acid metabolism, inflammatory responses, and neurotransmitter transport.

Physicochemical Properties

A clear understanding of the physicochemical properties of (R)-oleoylcarnitine hydrochloride is crucial for accurate stock solution preparation.

| Property | Value | Reference |

| Molecular Formula | C₂₅H₄₈NO₄ • Cl | [1] |

| Molecular Weight | 462.1 g/mol | [1] |

| Appearance | Crystalline solid | [1] |

| Storage (as solid) | -20°C | [3] |

Solubility Data

The solubility of (R)-oleoylcarnitine hydrochloride in various common laboratory solvents is summarized below. The choice of solvent will depend on the specific experimental requirements, particularly compatibility with the biological system under investigation.

| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes | Reference |

| DMSO | 30 | ~64.9 | Hygroscopic DMSO can reduce solubility; use fresh, anhydrous solvent. | [1][3] |

| Ethanol | 30 | ~64.9 | May require sonication to fully dissolve. | [1][3] |

| DMF | 30 | ~64.9 | [1] | |

| PBS (pH 7.2) | 1 | ~2.16 | Limited aqueous solubility. Prepare fresh and use immediately. Do not store aqueous solutions. | [1] |

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of (R)-oleoylcarnitine hydrochloride in dimethyl sulfoxide (DMSO).

Materials:

-

(R)-oleoylcarnitine hydrochloride powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, conical-bottom polypropylene or glass vial

-

Calibrated analytical balance

-

Pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Ultrasonic bath

Procedure:

-

Pre-weighing Preparation: Allow the vial of (R)-oleoylcarnitine hydrochloride to equilibrate to room temperature for at least 15-20 minutes before opening to minimize condensation of atmospheric moisture onto the hygroscopic powder.

-

Weighing: Tare the sterile vial on a calibrated analytical balance. Carefully weigh the desired amount of (R)-oleoylcarnitine hydrochloride. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.621 mg of the compound.

-

Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the weighed compound. For a 10 mM solution from 4.621 mg, add 1 mL of DMSO.

-

Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes. To ensure complete dissolution, sonicate the vial in an ultrasonic bath for 10-15 minutes.[3][4] Gentle warming to 37°C may also aid dissolution.[4] Visually inspect the solution to ensure no particulates are present.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles.

-

Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]

Preparation of Working Solutions for Cell-Based Assays

Procedure:

-

Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.

-

Dilution: Serially dilute the stock solution in the appropriate cell culture medium to achieve the desired final working concentration (typically in the range of 5-25 µM).[2]

-

Example for a 10 µM working solution: Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

-

-

Mixing and Application: Gently mix the working solution by pipetting or inverting the tube before adding it to the cells.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Stability and Storage

Proper storage is critical to maintain the integrity of (R)-oleoylcarnitine hydrochloride and its solutions.

| Form | Storage Temperature | Duration | Notes | Reference |

| Solid Powder | -20°C | ≥ 2 years | Store in a desiccator to protect from moisture. | [1] |

| Stock Solution | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. | [3] |

| Stock Solution | -80°C | 6 months | Recommended for long-term storage. | [3] |

| Aqueous Solution | Room Temperature | < 24 hours | Acylcarnitines can hydrolyze in aqueous solutions, especially at basic pH.[5][6] Prepare fresh and use immediately. Do not store. | [5][6] |

Signaling Pathway

Acylcarnitines, such as oleoylcarnitine, are known to activate pro-inflammatory signaling pathways. This activation is believed to be mediated, at least in part, through a MyD88-dependent pathway, which leads to the subsequent phosphorylation and activation of downstream kinases like JNK and ERK.[2][7] This signaling cascade can ultimately result in the expression of pro-inflammatory genes.

Caption: Oleoylcarnitine signaling pathway.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for using (R)-oleoylcarnitine hydrochloride to investigate its effects on cellular signaling.

Caption: Experimental workflow diagram.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Acylcarnitines activate proinflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.glpbio.cn [file.glpbio.cn]

- 5. Stability of acetyl-1-carnitine in 5% dextrose using a high-performance liquid chromatography-mass spectrometry times 2 method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stability of acylcarnitines and free carnitine in dried blood samples: implications for retrospective diagnosis of inborn errors of metabolism and neonatal screening for carnitine transporter deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protein kinase D1 is essential for MyD88-dependent TLR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Analysis of (R)-oleoylcarnitine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the quantitative analysis of (R)-oleoylcarnitine hydrochloride using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols outlined below are intended as a starting point and may require optimization for specific matrices and instrumentation.

Introduction

(R)-oleoylcarnitine is a long-chain acylcarnitine that plays a role in fatty acid metabolism and transport.[1] Accurate and precise quantification of (R)-oleoylcarnitine is crucial in various research areas, including metabolic disorders and drug development. LC-MS/MS has become the preferred analytical technique for acylcarnitine analysis due to its high sensitivity and specificity.[2]

Analytical Standard Information

-

Compound Name: (R)-oleoylcarnitine hydrochloride

-

Synonyms: Oleoyl-L-carnitine hydrochloride, C18:1 Carnitine hydrochloride

-

Molecular Formula: C₂₅H₄₈ClNO₄

-

Molecular Weight: 462.1 g/mol [3]

-

CAS Number: 31062-78-9[3]

-

Storage: Store the solid analytical standard at -20°C for long-term stability (months to years). For short-term storage (days to weeks), 0-4°C is suitable.[3]

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the analysis of long-chain acylcarnitines, which can be used as a reference for (R)-oleoylcarnitine.

| Parameter | Typical Value | Source |

| Linearity Range | 5 - 200 ng/mL | [4][5] |

| Limit of Detection (LOD) | ~0.5 ng/mL | [4][5] |

| Limit of Quantification (LOQ) | ~1.5 ng/mL | Inferred from LOD |

| Recovery | >88% | [4][5] |

| Inter-day Precision (RSD) | <15% | [6] |

| Intra-day Precision (RSD) | <10% | [6] |

Experimental Protocols

Preparation of Stock and Working Standard Solutions

Objective: To prepare accurate standard solutions for calibration and quality control.

Materials:

-

(R)-oleoylcarnitine hydrochloride analytical standard

-

Methanol (LC-MS grade)

-

Deionized water (18 MΩ·cm)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

Protocol:

-

Primary Stock Solution (1 mg/mL):

-

Accurately weigh approximately 1 mg of (R)-oleoylcarnitine hydrochloride.

-

Dissolve in 1 mL of methanol to obtain a 1 mg/mL stock solution.

-

Store the stock solution in a tightly sealed vial at -20°C. Stock solutions are generally stable for several months when stored under these conditions.[3]

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions by serial dilution of the primary stock solution.

-

A recommended diluent is 50:50 (v/v) acetonitrile/water with 0.1% formic acid.[7]

-

Prepare a calibration curve ranging from approximately 1 ng/mL to 1000 ng/mL.[1] A typical calibration series might include concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL.

-

Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 3, 80, and 800 ng/mL).[1]

-

Sample Preparation from Plasma/Serum

Objective: To extract (R)-oleoylcarnitine from a biological matrix and remove interfering substances.

Materials:

-

Plasma or serum samples

-

Internal Standard (IS) working solution (e.g., d3-palmitoylcarnitine in methanol)

-

Methanol, ice-cold

Protocol:

-

Thaw plasma/serum samples on ice.

-

To 50 µL of plasma/serum in a microcentrifuge tube, add 10 µL of the internal standard working solution.

-

Add 300 µL of ice-cold methanol to precipitate proteins.[2]

-

Vortex the mixture for 10 seconds.

-

Incubate at ambient temperature for 10 minutes.[2]

-

Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.[2]

-

Transfer 100 µL of the supernatant to a new tube.

-

Dilute the supernatant with 900 µL of the initial mobile phase (e.g., 0.1% formic acid in water).[2]

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Objective: To chromatographically separate and detect (R)-oleoylcarnitine using tandem mass spectrometry.

Instrumentation:

-

Liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters:

| Parameter | Recommended Condition |

| Column | C18 reverse-phase, e.g., 100 mm x 2.1 mm, 2.7 µm particle size[2] |

| Mobile Phase A | 0.1% Formic acid in water[8] |

| Mobile Phase B | 0.1% Formic acid in acetonitrile[8] |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient | See table below |

LC Gradient Program:

| Time (min) | % Mobile Phase B |

| 0.0 | 50 |

| 1.0 | 50 |

| 8.0 | 95 |

| 10.0 | 95 |

| 10.1 | 50 |

| 12.0 | 50 |

MS/MS Parameters:

| Parameter | Recommended Setting |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | 426.4 |

| Product Ion (m/z) | 85.1 (quantifier), 144.1 (qualifier) |

| Collision Energy | Optimization required for specific instrument |

| Dwell Time | 100 ms |

Visualizations

References

- 1. bevital.no [bevital.no]

- 2. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]

- 3. medkoo.com [medkoo.com]

- 4. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. metabolomicsworkbench.org [metabolomicsworkbench.org]

- 8. Acylcarnitine profiling by low-resolution LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Oleoylcarnitine Hydrochloride in Lipidomics Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleoylcarnitine (C18:1), an ester of carnitine and oleic acid, is a long-chain acylcarnitine that plays a pivotal role in cellular energy metabolism. It is an essential intermediate in the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce ATP.[1][2] In the field of lipidomics, the quantitative analysis of oleoylcarnitine and other acylcarnitines serves as a powerful tool for investigating mitochondrial function and identifying metabolic dysregulation. Altered levels of oleoylcarnitine have been implicated in a range of pathologies, including cardiovascular disease, type 2 diabetes, and certain metabolic syndromes, making it a significant biomarker in clinical and pharmaceutical research.[1][3][4][5]

Oleoylcarnitine hydrochloride is a stable, synthetically available form of oleoylcarnitine, commonly used as a reference standard in analytical methods for its precise quantification in biological samples. These application notes provide an overview of its utility in lipidomics, alongside detailed protocols for its analysis.

Applications in Lipidomics Research

-

Biomarker for Cardiovascular Disease (CVD): Elevated serum levels of oleoylcarnitine have been associated with an increased risk of cardiovascular events.[3][6] Its quantification can aid in the early detection and risk stratification of patients with coronary artery disease.[7]

-

Indicator of Metabolic Perturbations in Type 2 Diabetes (T2D): Dysregulation of fatty acid oxidation is a hallmark of T2D. Studies have shown significantly altered concentrations of oleoylcarnitine in individuals with T2D and prediabetic conditions, reflecting impaired mitochondrial function.[1][2][8][9]

-

Monitoring Mitochondrial Function: As a key metabolite in fatty acid oxidation, the levels of oleoylcarnitine can provide insights into the efficiency of mitochondrial bioenergetics. This is crucial in studies of metabolic diseases and in the evaluation of drug candidates that may impact mitochondrial health.

-

Drug Discovery and Development: The modulation of acylcarnitine profiles, including that of oleoylcarnitine, can be used to assess the efficacy and potential off-target effects of therapeutic agents targeting metabolic pathways.

Quantitative Data Summary

The following tables summarize representative concentrations of oleoylcarnitine (C18:1) in human serum or plasma from lipidomics studies, comparing healthy controls with patient cohorts.

Table 1: Serum Oleoylcarnitine (C18:1) Concentrations in Prediabetic States and Type 2 Diabetes

| Group | Oleoylcarnitine (C18:1) Concentration (µM) | Reference |

| Normal Glucose Tolerance (NGT) | 0.24 ± 0.08 | [1][9] |

| Impaired Glucose Tolerance (IGT) | 0.28 ± 0.11 | [1][9] |

| Type 2 Diabetes (T2D) | 0.29 ± 0.12 | [1][9] |

*Indicates a statistically significant difference compared to the NGT group. Data are presented as mean ± standard deviation.

Table 2: Plasma Oleoylcarnitine (C18:1) Concentrations in Obesity and Type 2 Diabetes

| Group | Oleoylcarnitine (C18:1) Concentration (µM) | Reference |

| Lean | 0.17 ± 0.01 | [2] |